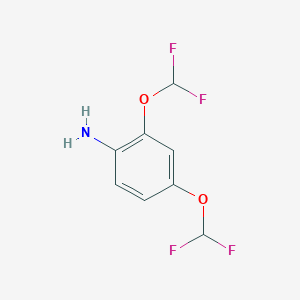

2,4-Bis(difluoromethoxy)aniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are fundamental building blocks in industrial chemistry, serving as precursors for a vast array of products. researchgate.net The strategic incorporation of fluorine atoms into the aniline scaffold gives rise to fluorinated aniline derivatives, a class of compounds with significant applications across various scientific domains, including pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai The presence of fluorine can dramatically alter the physical, chemical, and biological properties of the parent molecule. nih.gov

Fluorine's high electronegativity and small size can influence a molecule's stability, lipophilicity, and binding interactions. ontosight.ai For instance, the introduction of fluorine can enhance the metabolic stability of a drug candidate, a crucial factor in pharmaceutical development. In the realm of materials science, fluorinated anilines are utilized to create polymers with improved thermal stability and desirable electrical characteristics. researchgate.net The unique properties imparted by fluorine make fluorinated anilines valuable intermediates in the synthesis of a wide range of specialized chemicals. ontosight.ai

Overview of the Difluoromethoxy Moiety in Advanced Molecular Design

The difluoromethoxy group (-OCF2H) is a key functional group in modern medicinal chemistry and drug discovery. nih.gov Its incorporation into organic molecules is a widely used strategy to enhance the properties of a lead compound. The difluoromethoxy group is considered a bioisostere of other functional groups like alcohol, thiol, or amine groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability. nih.gov

One of the notable features of the difluoromethoxy group is its ability to act as a hydrogen bond donor, which can strengthen the interaction between a drug molecule and its biological target. nih.gov This can lead to increased affinity and specificity. Furthermore, the -OCF2H group can enhance a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADMET) properties within an organism. nih.gov The ability to fine-tune these pharmacokinetic properties makes the difluoromethoxy moiety a valuable tool for designing more effective and safer therapeutic agents. nih.gov

Scope and Research Focus on 2,4-Bis(difluoromethoxy)aniline

2,4-Bis(difluoromethoxy)aniline is a specialized aromatic amine featuring two difluoromethoxy groups attached to the aniline ring at the 2nd and 4th positions. smolecule.com This unique substitution pattern makes it a compound of significant interest for research in medicinal chemistry and materials science. smolecule.com The presence of two difluoromethoxy groups is expected to amplify the beneficial properties associated with this moiety, such as increased lipophilicity and metabolic stability. smolecule.com

Current research on 2,4-Bis(difluoromethoxy)aniline focuses on its potential as a versatile building block in the synthesis of complex organic molecules. Its applications are being explored in the development of new pharmaceuticals and agrochemicals. smolecule.com For example, it can serve as a precursor for synthesizing biologically active compounds with potential herbicidal or fungicidal properties. smolecule.com In materials science, it is being investigated for incorporation into polymers and coatings to enhance their chemical stability and performance. smolecule.com The study of its chemical reactions, such as nitration and acylation, is crucial for expanding its synthetic utility. smolecule.com

| Property | Value |

| Molecular Formula | C8H7F4NO2 |

| Molecular Weight | 225.14 g/mol |

| CAS Number | 22236-14-2 |

A common synthetic route to related compounds, such as 4-(difluoromethoxy)aniline (B1299965), involves a multi-step process starting from 4-nitrophenol. This includes the introduction of the difluoromethoxy group and subsequent reduction of the nitro group to an aniline. google.com Similar strategies are likely employed for the synthesis of the bis-substituted analogue.

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO2/c9-7(10)14-4-1-2-5(13)6(3-4)15-8(11)12/h1-3,7-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESXYKBLHGWWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 2,4 Bis Difluoromethoxy Aniline Transformations

Mechanistic Pathways of Difluoromethoxylation Reactions

The introduction of the difluoromethoxy (–OCF₂H) group onto an aromatic ring, a key step in the synthesis of 2,4-bis(difluoromethoxy)aniline, can proceed through several distinct mechanistic pathways. These routes often involve highly reactive intermediates and are sensitive to reaction conditions.

Homolytic Aromatic Substitution (HAS) is a prominent mechanism for C-H difluoromethoxylation. researchgate.net This pathway involves the generation of a difluoromethoxyl radical (•OCF₂H), which then attacks the aromatic ring. Visible-light photoredox catalysis is a modern and powerful tool for generating these radicals under mild conditions. nih.govdntb.gov.ua

The process is typically initiated by a photocatalyst (PC) that, upon absorbing visible light, reaches an excited state (PC*). nih.gov This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable difluoromethoxylating reagent to generate the key •OCF₂H radical. researchgate.net For instance, Ngai and co-workers developed a reagent that enables the catalytic and selective formation of the •OCF₂H radical at room temperature. nih.gov This electrophilic radical (ω = 3.39 eV) can then add to electron-rich (hetero)arenes. researchgate.net The resulting radical intermediate is then oxidized and deprotonated to afford the final difluoromethoxylated aromatic product, regenerating the photocatalyst to complete the catalytic cycle. rsc.org

Radical-trapping experiments can confirm the involvement of a radical pathway. For example, the addition of a radical scavenger like 1,1-diphenylethylene (B42955) can completely suppress the desired reaction, indicating that the mechanism is indeed radical-based. nih.gov

Table 1: Examples of Radical Difluoromethoxylation and Related Reactions

| Reaction Type | Radical Source | Catalyst/Conditions | Key Mechanistic Feature | Ref. |

|---|---|---|---|---|

| C-H Difluoromethoxylation | Reagent IV (Ngai et al.) | Visible Light, Photocatalyst | Generation of •OCF₂H radical via SET from excited photocatalyst. | nih.govresearchgate.net |

| Difluoromethylthiolation | PhSO₂SCF₂H | Visible Light (metal-free) | Homolysis of reagent or photo-induced electron transfer to generate •SCF₂H radical. | rsc.org |

Non-radical pathways for difluoromethoxylation often involve the interplay of electrophilic and nucleophilic species. khanacademy.orgyoutube.com A common strategy involves the generation of difluorocarbene (:CF₂), a highly reactive electrophile, which is then trapped by a nucleophilic precursor of the aniline (B41778), such as a corresponding phenoxide.

Difluorocarbene can be generated from various precursors, including BrCF₂CO₂H, under photocatalytic conditions. nih.gov For example, Fu and co-workers demonstrated that visible-light irradiation of BrCF₂CO₂H in the presence of fac-Ir(ppy)₃ generates difluorocarbene, which readily reacts with phenols to yield aryl difluoromethyl ethers. nih.gov The mechanism involves the deprotonation of the phenol (B47542) by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic difluorocarbene.

Conversely, transformations can be designed to proceed through a nucleophilic difluoromethyl species. While the direct deprotonation of Ar-CF₂H is challenging due to low acidity and the instability of the resulting anion, specialized methods have been developed. acs.org Combining a strong base with a Lewis acid can enable the deprotonation of Ar-CF₂H compounds to form stabilized Ar-CF₂⁻ synthons. acs.org These nucleophilic reagents can then participate in reactions such as cross-coupling with aryl halides to form Ar-CF₂-Ar linkages. acs.org In the context of aniline derivatives, nucleophilic aromatic substitution (SNAr) reactions are also relevant, where an amine can act as a nucleophile, displacing a leaving group on an activated aromatic ring. researchgate.net The kinetics of such reactions are highly dependent on the nucleophilicity of the aniline and the nature of the solvent. researchgate.net

Intramolecular rearrangements represent another class of mechanisms where a group migrates from one position to another within the same molecule. slideshare.net While specific, documented examples of OCF₂H migration in the context of 2,4-bis(difluoromethoxy)aniline are not prevalent in the provided search results, the principle is well-established in organic chemistry. nih.gov Such rearrangements often proceed through cyclic transition states and can be triggered by thermal or photochemical conditions. Molecular dynamics simulations have shown that reaction pathways can sometimes deviate from the minimum energy path, following stepwise routes instead of concerted ones, highlighting the importance of dynamic effects in determining the actual reaction mechanism. nih.gov

Spectroscopic Probes for Mechanistic Elucidation

To distinguish between these potential pathways and to identify reactive intermediates, a variety of spectroscopic techniques are employed. These methods provide real-time or static snapshots of the reacting system at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions and identifying the structures of reactants, intermediates, and products. rsc.org

In-situ NMR: This technique involves placing the entire reaction mixture inside the NMR spectrometer and acquiring spectra at various time points as the reaction proceeds. researchgate.netcardiff.ac.uk It provides real-time kinetic data and can help identify transient intermediates that might be missed by conventional analysis. csic.es The development of benchtop NMR systems and specialized flow cells has made this technique more accessible for routine reaction monitoring. rsc.org For example, in situ NMR has been used to monitor the formation of metal-organic frameworks, providing quantitative kinetic information and allowing for the determination of activation energies for nucleation and growth. cardiff.ac.uk Similarly, ultrafast 2D NMR methods can be coupled with electrochemistry to monitor fast redox reactions, unambiguously identifying intermediates and products over time. nih.gov

Ex-situ NMR: In this more traditional approach, aliquots are removed from the reaction mixture at specific times, the reaction is quenched, and the sample is then prepared for NMR analysis. cardiff.ac.uk While it does not provide continuous real-time data, ex-situ NMR is crucial for detailed structural characterization of isolated products and stable intermediates. nih.govjmchemsci.com For instance, the analysis of partially deuterated anilines by ²H magic-angle spinning (MAS) NMR spectroscopy has been used to demonstrate the regioselectivity of polymerization, confirming that para-coupling is the dominant pathway. rsc.org Both ¹H and ¹³C NMR are used to confirm the structures of newly synthesized aniline derivatives and their polymers. nih.govresearchgate.net

UV-Visible (UV-Vis) spectroscopy is particularly useful for detecting species that possess chromophores, such as aromatic compounds and colored intermediates. youtube.com It is an effective method for identifying the formation of Electron Donor-Acceptor (EDA) complexes. acs.org

EDA complexes are formed between an electron-rich donor molecule and an electron-poor acceptor molecule. acs.org Their formation is often accompanied by the appearance of a new, broad absorption band at a longer wavelength (lower energy) than the absorptions of the individual components. researchgate.netrsc.org This charge-transfer band can be observed using UV-Vis spectroscopy, providing direct evidence for the existence of the complex in the reaction mixture.

Upon irradiation with visible light corresponding to the energy of this charge-transfer band, an intracomplex single-electron transfer (SET) can occur, generating a radical ion pair that initiates subsequent reactions. acs.org The study of these complexes via UV-Vis spectroscopy, often in conjunction with Job's plot analysis, can confirm the stoichiometry of the complex and support a proposed mechanism involving an EDA complex as a key intermediate. rsc.orgresearchgate.net For example, UV-Vis spectra have been used to identify the formation of EDA complexes between arylsulfonium salts and amine donors, which then generate aryl radicals upon photoactivation. rsc.org Similarly, the kinetics of aniline oxidation have been followed ex situ by UV-Vis, identifying intermediates through their characteristic absorption bands. mdpi.comresearchgate.net

Table 2: Spectroscopic Data for Mechanistic Analysis

| Technique | Application | Observation | Inferred Mechanistic Detail | Ref. |

|---|---|---|---|---|

| In-situ NMR | Real-time reaction monitoring | Disappearance of reactant signals, appearance of product/intermediate signals. | Reaction kinetics, identification of transient species. | researchgate.netcardiff.ac.uknih.gov |

| UV-Vis Spectroscopy | Detection of EDA Complexes | New, broad absorption band at longer wavelengths. | Formation of a photo-active EDA complex intermediate. | acs.orgrsc.orgresearchgate.net |

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to elucidating the step-by-step sequence of a chemical reaction and identifying the rate-determining step. For transformations involving 2,4-Bis(difluoromethoxy)aniline, kinetic data provides invaluable insights into the influence of its distinct substituents on reaction rates.

While specific kinetic data for reactions of 2,4-Bis(difluoromethoxy)aniline are not extensively documented in publicly available literature, general principles from studies on related anilines can be applied. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the rate is often influenced by the electronic nature of the substituents on the aniline ring. The two difluoromethoxy groups in 2,4-Bis(difluoromethoxy)aniline are electron-withdrawing, which would generally decrease the nucleophilicity of the amino group.

Kinetic investigations of reactions involving various substituted anilines have shown that electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups have the opposite effect. researchgate.net For example, in the reaction of phenacyl bromide with substituted anilines, a good linear relationship is observed between the logarithm of the rate constant (log k) and the pKa of the anilines, indicating that the nucleophilicity of the aniline is a key factor. koreascience.kr

A hypothetical kinetic study of a reaction involving 2,4-Bis(difluoromethoxy)aniline, such as its acylation, would likely reveal a pseudo-first-order rate law when the other reactant is in large excess. The observed rate constant (kobs) could be determined by monitoring the change in concentration of the aniline over time using techniques like UV-Vis spectroscopy. The second-order rate constant (k) could then be calculated from kobs.

Table 1: Hypothetical Kinetic Data for a Reaction of 2,4-Bis(difluoromethoxy)aniline

| [Reactant B] (mol/L) | kobs (s⁻¹) |

| 0.1 | 0.005 |

| 0.2 | 0.010 |

| 0.3 | 0.015 |

| 0.4 | 0.020 |

This table is illustrative and does not represent actual experimental data.

Computational Chemistry in Mechanistic Analysis

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to locate and characterize transition states. For reactions involving 2,4-Bis(difluoromethoxy)aniline, DFT calculations can be employed to model the reaction pathway, identify transition state geometries, and calculate activation energies.

For instance, in a hypothetical Bamberger-type rearrangement, DFT calculations could be used to investigate the transition state, which might involve a dication-like structure of the aniline. researchgate.net The calculated activation energy would provide a quantitative measure of the reaction barrier, helping to predict the feasibility of the reaction. While specific DFT studies on 2,4-Bis(difluoromethoxy)aniline are scarce, analyses of similar molecules demonstrate the utility of this approach.

The reactivity of 2,4-Bis(difluoromethoxy)aniline is governed by a combination of electronic and steric effects imparted by the difluoromethoxy groups and the aniline backbone. The difluoromethoxy groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect reduces the electron density on the aromatic ring and the nitrogen atom of the amino group, thereby decreasing its nucleophilicity and basicity.

Sterically, the difluoromethoxy groups at the ortho and para positions can hinder the approach of reactants to the amino group or the aromatic ring. This steric hindrance can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, the bulky ortho-substituent might direct incoming electrophiles to the less hindered positions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and shape of these orbitals provide crucial information about the reactivity of a molecule. youtube.comnumberanalytics.com

For 2,4-Bis(difluoromethoxy)aniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting its nucleophilic character. The LUMO, on the other hand, would be distributed over the aromatic ring. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. The electron-withdrawing difluoromethoxy groups are expected to lower the energy of both the HOMO and LUMO of 2,4-Bis(difluoromethoxy)aniline compared to unsubstituted aniline. Computational studies on similar fluorinated anilines could provide quantitative values for these orbital energies and the HOMO-LUMO gap. researchgate.net

Derivatization and Functionalization of 2,4 Bis Difluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Core Aniline (B41778) Ring

The electron-donating nature of the amino group in aniline strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com The presence of the difluoromethoxy groups, which are electron-withdrawing, modulates this reactivity.

Halogenation (e.g., Bis-ortho-chlorination, Bromination)

Halogenation of anilines is a fundamental electrophilic aromatic substitution. Due to the strong activating effect of the amino group, these reactions can often lead to poly-substituted products. byjus.com

Bis-ortho-chlorination: While direct bis-ortho-chlorination of 2,4-bis(difluoromethoxy)aniline is not explicitly detailed in the reviewed literature, a highly efficient one-step bis-ortho-chlorination of the closely related 4-(difluoromethoxy)aniline (B1299965) has been reported. This reaction utilizes hydrochloric acid and hydrogen peroxide to introduce two chlorine atoms at the positions ortho to the amino group. This process is a key step in the synthesis of a potent corticotropin-releasing factor-1 receptor antagonist.

| Starting Material | Reagents | Product | Application of Product |

| 4-(Difluoromethoxy)aniline | HCl, H₂O₂ | 2,6-Dichloro-4-(difluoromethoxy)aniline (B11879649) | Synthesis of a CRF-1 receptor antagonist |

Bromination: The bromination of anilines is typically a rapid reaction that can be difficult to control, often yielding polybrominated products. byjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com While specific studies on the bromination of 2,4-bis(difluoromethoxy)aniline are not prevalent, the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline, a structurally similar compound, has been achieved with high yield and purity using bromine in either water or acetic acid. google.com Another method employs a sodium bromide-hydrogen peroxide system, which generates bromine in situ. google.com Given the activating nature of the amino group, it is highly probable that the bromination of 2,4-bis(difluoromethoxy)aniline would proceed similarly, yielding the 6-bromo derivative as the major product, with the potential for di-bromination under more stringent conditions.

| Starting Material | Brominating Agent | Expected Product |

| 2,4-Bis(difluoromethoxy)aniline | Bromine (Br₂) | 6-Bromo-2,4-bis(difluoromethoxy)aniline |

Other Electrophilic Functionalizations

Beyond halogenation, the aniline ring can undergo other electrophilic substitution reactions such as nitration and sulfonation. byjus.com

Nitration: The nitration of anilines is complicated by the basicity of the amino group, which can be protonated in the strongly acidic conditions of the reaction, forming an anilinium ion that is meta-directing. byjus.com However, typical aromatic amines can undergo nitration to introduce nitro groups onto the aromatic ring. smolecule.com Studies on the nitration of aromatic aldehydes containing a difluoromethoxy group have shown that this group can direct nitration to the ortho position. nuph.edu.ua Therefore, the nitration of 2,4-bis(difluoromethoxy)aniline is expected to yield a mixture of nitro-substituted products, with the exact regioselectivity being influenced by the interplay of the directing effects of the amino and difluoromethoxy groups, as well as the reaction conditions.

Sulfonation: The sulfonation of aniline with sulfuric acid typically leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com A general method for the sulfonation of solid organic compounds involves the direct action of sulfur trioxide vapor. While specific examples for 2,4-bis(difluoromethoxy)aniline are not available, it is expected to undergo sulfonation on the aromatic ring, likely at the positions activated by the amino group and influenced by the difluoromethoxy substituents.

Reactions Involving the Amine Functionality

The primary amino group of 2,4-bis(difluoromethoxy)aniline is a key site for a variety of functionalization reactions, enabling the construction of more complex molecular architectures.

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is a fundamental transformation in organic chemistry for the formation of a carbon-nitrogen double bond. mdpi.com The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

While specific examples of Schiff base formation using 2,4-bis(difluoromethoxy)aniline were not found in the surveyed literature, it is expected to react readily with various aldehydes and ketones to form the corresponding N-substituted imines. For example, the condensation of 2,4-bis(difluoromethoxy)aniline with benzaldehyde (B42025) would yield N-benzylidene-2,4-bis(difluoromethoxy)aniline. These Schiff bases can serve as versatile intermediates for the synthesis of other heterocyclic compounds.

| Reactants | Product Type |

| 2,4-Bis(difluoromethoxy)aniline + Aldehyde/Ketone | Schiff Base (Imine) |

Coupling Reactions (e.g., Palladium-Catalyzed Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination has a broad substrate scope and is tolerant of a wide range of functional groups. organic-chemistry.org While a specific example of 2,4-bis(difluoromethoxy)aniline participating as the amine partner in a Buchwald-Hartwig coupling was not explicitly found, the general methodology is applicable. It is expected that 2,4-bis(difluoromethoxy)aniline can be coupled with various aryl halides to produce the corresponding diarylamines. The reaction would typically proceed by the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the aniline, deprotonation, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

| Reactants | Catalyst System | Product Type |

| 2,4-Bis(difluoromethoxy)aniline + Aryl Halide | Palladium catalyst + Phosphine ligand | N-Aryl-2,4-bis(difluoromethoxy)aniline |

Conversion to Pyridinium (B92312) Salts for Further Derivatization

Primary aromatic amines can be converted into pyridinium salts through condensation with pyrylium (B1242799) salts. nih.gov These pyridinium salts are stable, crystalline compounds that can serve as versatile intermediates for further derivatization. The reaction involves the attack of the primary amine on the pyrylium cation, followed by a ring-opening and subsequent ring-closing cascade to form the pyridinium ring.

This transformation offers a route to a wide variety of substituted pyridines. Although a specific example detailing the conversion of 2,4-bis(difluoromethoxy)aniline to a pyridinium salt was not found, the general synthetic route is well-established for anilines. nih.gov For instance, the reaction of 2,4-bis(difluoromethoxy)aniline with a 2,4,6-trisubstituted pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, would be expected to yield the corresponding N-(2,4-bis(difluoromethoxy)phenyl)-2,4,6-triphenylpyridinium salt. These pyridinium salts can then undergo further reactions, such as nucleophilic attack on the pyridinium ring, leading to a diverse range of functionalized products.

| Reactants | Product Type |

| 2,4-Bis(difluoromethoxy)aniline + Pyrylium Salt | N-Aryl Pyridinium Salt |

Formation of Poly-substituted and Fused Heterocyclic Systems

The primary amine functionality of 2,4-Bis(difluoromethoxy)aniline serves as a versatile synthetic handle for constructing a variety of nitrogen-containing heterocyclic structures. Its nucleophilic character allows it to participate in a range of condensation and cyclization reactions to form fused and poly-substituted ring systems.

The synthesis of quinolines, a core scaffold in many pharmaceuticals, can be readily achieved from aniline precursors. Several classical methods are applicable for the conversion of 2,4-Bis(difluoromethoxy)aniline into its corresponding quinoline (B57606) derivatives. These reactions typically involve the condensation of the aniline with a three-carbon unit, followed by a cyclization and aromatization sequence.

Established methods for this transformation include:

Combes Quinoline Synthesis: This involves the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions. For 2,4-Bis(difluoromethoxy)aniline, this would yield a quinoline with substituents determined by the choice of the dicarbonyl reagent. jptcp.com

Conrad-Limpach-Knorr Synthesis: The reaction of the aniline with a β-ketoester can produce 4-hydroxyquinoline (B1666331) derivatives. jptcp.com

Skraup-Doebner-Von Miller Synthesis: This approach uses α,β-unsaturated carbonyl compounds to react with the aniline, leading to a broad range of substituted quinolines. jptcp.com

Metal-Free Synthesis: An efficient, one-pot protocol for synthesizing quinoline-2,4-dicarboxylate scaffolds can be achieved by reacting aryl amines with acetylenedicarboxylates, catalyzed by molecular iodine. rsc.org This method avoids metal contamination and offers high regioselectivity. rsc.org

The general reaction conditions for these classical syntheses are summarized in the table below. The presence of the electron-withdrawing difluoromethoxy groups on the aniline ring may require more forcing conditions (e.g., higher temperatures or stronger acids) to facilitate the initial condensation and subsequent cyclization steps.

Table 1: General Conditions for Quinoline Synthesis from Anilines

| Synthesis Name | Reactant for Aniline | Typical Catalyst/Conditions | Resulting Quinoline Type |

|---|---|---|---|

| Combes Synthesis | 1,3-Diketone | Strong Acid (e.g., H₂SO₄) | Substituted Quinoline |

| Conrad-Limpach-Knorr Synthesis | β-Ketoester | Acid or Heat | 4-Hydroxyquinoline |

| Skraup-Doebner-Von Miller Synthesis | α,β-Unsaturated Carbonyl | Acid (e.g., HCl), Oxidant | Substituted Quinoline |

| Iodine-Catalyzed Synthesis | Acetylenedicarboxylate | I₂, Acetonitrile, 80 °C | Quinoline-2,4-dicarboxylate |

The synthesis of five-membered heterocyclic rings like pyrazoles and pyrroles from 2,4-Bis(difluoromethoxy)aniline is also a key synthetic strategy.

Pyrazole (B372694) Synthesis: Direct synthesis of pyrazoles from anilines is not a standard transformation. The most common route to pyrazoles involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov Therefore, to utilize 2,4-Bis(difluoromethoxy)aniline as a precursor for pyrazole synthesis, it must first be converted into the corresponding hydrazine, 2,4-Bis(difluoromethoxy)phenylhydrazine. This is a two-step process:

Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.

Reduction: The resulting diazonium salt is reduced (e.g., using stannous chloride or sodium sulfite) to yield the target phenylhydrazine.

Once obtained, this hydrazine can be reacted with a variety of 1,3-dicarbonyls in the Knorr pyrazole synthesis to afford a range of substituted pyrazoles. nih.gov

Pyrrole (B145914) Synthesis: In contrast to pyrazoles, pyrrole rings can be formed directly from anilines using the Paal-Knorr synthesis. nih.gov This highly effective method involves the condensation of a primary amine with a 1,4-dicarbonyl compound, typically under acidic catalysis or high temperatures, to form the pyrrole ring via cyclization and dehydration. nih.gov Reacting 2,4-Bis(difluoromethoxy)aniline with a suitable 1,4-diketone would produce a 1-(2,4-bis(difluoromethoxy)phenyl)-substituted pyrrole.

Table 2: Synthesis of Five-Membered Heterocycles

| Target Heterocycle | Required Intermediate from Aniline | Co-reactant | Named Reaction |

|---|---|---|---|

| Pyrazole | 2,4-Bis(difluoromethoxy)phenylhydrazine | 1,3-Dicarbonyl | Knorr Pyrazole Synthesis |

| Pyrrole | None (Direct reaction) | 1,4-Dicarbonyl | Paal-Knorr Pyrrole Synthesis |

The synthesis of more complex fused systems like pyrrolopyrroles would require further functionalization of a pre-formed pyrrole ring followed by a second cyclization event.

Incorporating the 2,4-bis(difluoromethoxy)phenyl moiety into spirocyclic frameworks or other complex molecular architectures represents a significant synthetic challenge. Unlike the direct formation of quinolines or pyrroles, the synthesis of spirocycles does not follow a generalizable reaction with anilines.

Instead, the construction of such complex targets requires a bespoke, multi-step synthetic sequence where the 2,4-Bis(difluoromethoxy)aniline fragment is introduced strategically. The aniline could act as a nucleophile to open a cyclic precursor or participate in a multi-component reaction designed to build the spirocyclic core. The specific pathway would be dictated entirely by the final target structure.

Late-Stage Functionalization Strategies

Late-Stage Functionalization (LSF) is a powerful concept in modern synthetic chemistry that focuses on introducing functional groups into complex molecules at the final stages of a synthesis. nih.govnih.gov This approach avoids the need for lengthy de novo synthesis to generate analogues of a lead compound. nih.gov For a molecule like 2,4-Bis(difluoromethoxy)aniline or its more complex derivatives, LSF can be used to rapidly diversify the structure to explore structure-activity relationships.

Key LSF strategies applicable to this system include:

C-H Functionalization: The aromatic ring of 2,4-Bis(difluoromethoxy)aniline has three available C-H bonds that are potential sites for functionalization. While the existing difluoromethoxy groups are deactivating, modern catalytic systems (e.g., using palladium, rhodium, or iridium catalysts) can enable direct C-H activation. Regioselectivity would be a key challenge, potentially directed by the amino group or by the inherent electronic biases of the ring.

Photoredox Catalysis: Light-mediated reactions have emerged as a mild and efficient tool for LSF. Photoinduced methods have been developed for the difluoroalkylation of anilines. acs.org These reactions could potentially be used to modify the primary amine of 2,4-Bis(difluoromethoxy)aniline or its N-alkylated derivatives, adding further fluorinated chains to the molecule. acs.org

Radical Reactions: Radical-based LSF, often using "Diversinates" or similar reagents, allows for the introduction of groups like trifluoromethyl or isopropyl onto electron-rich or electron-neutral aromatic systems. nih.gov The applicability to the electron-poor ring of 2,4-Bis(difluoromethoxy)aniline would need to be evaluated, but such methods are known for their broad functional group tolerance. nih.gov

These advanced LSF methods provide a toolkit for modifying 2,4-Bis(difluoromethoxy)aniline-containing compounds, enabling the fine-tuning of their properties without redesigning the entire synthetic route. nih.gov

Computational and Theoretical Studies of 2,4 Bis Difluoromethoxy Aniline Reactivity and Structure

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometry, electronic distribution, and chemical reactivity.

Analysis of HOMO-LUMO Gap and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Describes the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

While DFT calculations have been used to determine these parameters for various organic molecules to predict their reactivity, specific values for 2,4-Bis(difluoromethoxy)aniline are not available in the literature.

Interactive Table: Illustrative Global Reactivity Descriptors This table is for illustrative purposes only, showing typical parameters that would be calculated in a computational study. The values are not based on actual data for 2,4-Bis(difluoromethoxy)aniline.

| Descriptor | Symbol | Formula | Typical Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Ability to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness | S | 1/η | Propensity for chemical reactions |

Investigating Intermolecular and Intramolecular Interactions

The non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular) dictate its physical properties and behavior in a biological or chemical system.

Halogen Bonding Character of Difluoromethoxy Groups

The difluoromethoxy group (-OCF₂H) is of interest for its potential to engage in various non-covalent interactions. Halogen bonding is a directional interaction involving a region of positive electrostatic potential (a σ-hole) on a halogen atom and a Lewis base. Although fluorine is the most electronegative element, under certain circumstances where it is bonded to electron-withdrawing groups, it can participate in such interactions. A computational study would be necessary to determine if the fluorine atoms in the difluoromethoxy groups of 2,4-Bis(difluoromethoxy)aniline possess a significant enough σ-hole to act as halogen bond donors.

Van der Waals and Hydrogen Bonding Interactions

Van der Waals forces are fundamental intermolecular interactions that influence the physical properties of molecules. Hydrogen bonding is a stronger, more specific type of dipole-dipole interaction. The difluoromethoxy group is considered a potential hydrogen-bond donor nih.gov. The hydrogen atom in the -OCF₂H group can interact with electron-rich atoms. Furthermore, the amino (-NH₂) group of the aniline (B41778) moiety is a classic hydrogen bond donor, and the oxygen and fluorine atoms can act as hydrogen bond acceptors. A detailed computational analysis would map the molecular electrostatic potential to identify sites prone to these interactions and calculate their respective energies.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like NMR and IR spectra. researchgate.netresearchgate.net These predictions are crucial for interpreting experimental data and confirming molecular structures.

For 2,4-Bis(difluoromethoxy)aniline, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield an optimized molecular geometry. researchgate.net Subsequent frequency calculations on this geometry would provide the theoretical vibrational (IR and Raman) frequencies. These computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. researchgate.net

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Theoretical prediction of the ¹⁹F NMR spectrum would be particularly important for this molecule, helping to assign the chemical shifts for the two distinct difluoromethoxy groups.

Table 2: Illustrative Predicted Spectroscopic Data for 2,4-Bis(difluoromethoxy)aniline This table presents expected ranges for spectroscopic parameters based on computational studies of similar aniline derivatives. Specific calculated values for the title compound are not available.

| Parameter | Predicted Value/Range | Method |

| IR Frequencies (cm⁻¹) | DFT/B3LYP | |

| N-H Stretch | 3400-3500 | |

| C-O-C Stretch | 1100-1250 | |

| C-F Stretch | 1000-1100 | |

| NMR Chemical Shifts (ppm) | GIAO | |

| ¹H (NH₂) | 3.5-4.5 | |

| ¹³C (C-NH₂) | 140-150 | |

| ¹⁹F (CHF₂) | -80 to -100 |

Excited State Properties and Photophysical Behavior

The interaction of molecules with light is governed by their excited state properties. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in studying these properties.

Vertical excitation energies correspond to the energy difference between the ground state and an excited state at the ground state's equilibrium geometry. osti.gov These energies are fundamental to understanding a molecule's UV-Visible absorption spectrum. For aniline and its derivatives, the lowest energy transitions are typically π-π* transitions within the aromatic ring. semanticscholar.orgdntb.gov.ua TD-DFT calculations can predict these excitation energies and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. For 2,4-Bis(difluoromethoxy)aniline, the calculations would reveal how the difluoromethoxy substituents influence the energy levels of the molecular orbitals and, consequently, the absorption wavelengths.

Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is highly sensitive to the molecular structure and environment. Substituents on a fluorophore can significantly modulate the quantum yield by altering the rates of radiative (fluorescence) and non-radiative decay pathways. rsc.orgnih.gov Electron-donating or electron-withdrawing groups can influence intramolecular charge transfer (ICT) character in the excited state, which often plays a key role in non-radiative decay. semanticscholar.org

In 2,4-Bis(difluoromethoxy)aniline, the difluoromethoxy groups are moderately electron-withdrawing. Computational studies could model the potential energy surfaces of the excited states to identify pathways for non-radiative decay, such as through conical intersections or twisted intramolecular charge transfer (TICT) states. researchgate.net By calculating the energy barriers to these non-radiative pathways, one could predict whether the substitutions would enhance or quench fluorescence compared to the parent aniline molecule, thereby explaining the modulation of the fluorescence quantum yield. nih.gov

Solvent Effects in Reaction Mechanisms: Computational Modeling

The solvent environment can have a profound impact on reaction rates and mechanisms. nih.govd-nb.info Computational modeling can simulate these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For reactions involving 2,4-Bis(difluoromethoxy)aniline, such as aromatic nucleophilic substitution, computational models can be used to study the reaction pathway in different solvents. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products in various solvent environments, chemists can construct reaction energy profiles. These profiles help to understand how the solvent stabilizes or destabilizes key species along the reaction coordinate. For instance, polar solvents might preferentially solvate charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. d-nb.info Such models provide critical insights into how solvent choice can be used to control chemical reactivity. mdpi.com

Applications of 2,4 Bis Difluoromethoxy Aniline As a Chemical Building Block

Role in the Synthesis of Advanced Organic Intermediates

As a substituted aniline (B41778), 2,4-Bis(difluoromethoxy)aniline is a key starting material for the creation of more complex molecules, known as advanced organic intermediates. These intermediates are not typically end products themselves but are crucial precursor molecules in multi-step synthetic pathways. The amine functional group is readily derivatized, allowing chemists to introduce a wide array of other functionalities and build molecular complexity.

For instance, substituted anilines are fundamental in the agrochemical industry. A related compound, 2,6-dibromo-4-trifluoromethoxyaniline, serves as a critical intermediate in the preparation of the broad-spectrum fungicide thifluzamide. google.com This highlights the established role of fluorinated anilines as foundational components for high-value agricultural chemicals. The reactivity of the aniline core allows for the construction of amide linkages and other bonds necessary to assemble the final complex and biologically active product. google.com

Contributions to the Development of Fluorine-Containing Heterocycles

2,4-Bis(difluoromethoxy)aniline is a valuable precursor for the synthesis of such fluorine-containing heterocycles. A general and powerful strategy for creating these structures involves the use of Fluoroalkyl Amino Reagents (FARs). nih.gov These reagents can react with other molecules to construct complex heterocyclic systems, such as quinolines bearing multiple fluorinated groups. nih.gov The synthesis of 2,4-bis(fluoroalkyl)-substituted quinoline (B57606) derivatives, for example, can be achieved from N-aryl fluoroketimines in a one-step process under mild conditions. nih.gov Given its structure as a di-fluoroalkoxy-substituted aniline, 2,4-Bis(difluoromethoxy)aniline represents an ideal building block for these types of transformations, enabling the development of novel and diverse heterocyclic scaffolds for pharmaceutical and agrochemical research.

Utility in the Synthesis of Complex Molecules for Chemical Research

The utility of 2,4-Bis(difluoromethoxy)aniline extends to the synthesis of a wide range of complex molecules intended for fundamental chemical research. It is commercially available as a "research chemical" and a "building block," underscoring its role as a foundational component for synthetic projects. biosynth.com Its structure allows it to participate in a variety of chemical reactions to build larger, more intricate molecular architectures.

The difluoromethoxy groups are particularly significant. Unlike a trifluoromethyl group, the difluoromethoxy group can act as a hydrogen bond acceptor, potentially influencing the conformational preferences and intermolecular interactions of the resulting complex molecules. This subtle difference can be exploited by chemists to fine-tune the properties of the target compounds for specific research applications.

Potential Synthetic Transformations

| Reaction Type | Reagent Class | Resulting Structure |

|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Diazotization | Nitrous Acid | Diazonium Salt (versatile intermediate) |

| N-Alkylation | Alkyl Halides | Secondary / Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl Halides / Triflates | Diaryl Amine |

Potential in Materials Science Research (e.g., Optoelectronic Materials)

The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds attractive candidates for materials science applications. 2,4-Bis(difluoromethoxy)aniline has been identified as a monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous, crystalline polymers with highly ordered structures, making them promising for applications in gas storage, catalysis, and electronics.

By incorporating 2,4-Bis(difluoromethoxy)aniline as a building block, researchers can create COFs with tailored properties. The fluorine atoms can enhance the thermal and chemical stability of the resulting framework and modify its electronic bandgap and charge transport characteristics. This makes such materials potentially suitable for use in optoelectronic devices, where fine-tuning of electronic properties is critical for performance.

Q & A

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and fume hoods .

- Decomposition : Avoid strong acids/bases to prevent release of toxic HF .

- First aid : Immediate rinsing for skin/eye contact; consult poison control for ingestion .

How can researchers leverage multi-component reactions (e.g., carbonylative borylamidation) to synthesize complex 2,4-bis(difluoromethoxy)aniline derivatives?

Advanced Research Question

Copper-catalyzed reactions enable efficient borylation. For example:

- Substrate scope : Combine trans-alkenes with aniline derivatives (2.5 equiv.) in THF .

- Purification : Flash chromatography (n-pentane/ethyl acetate) isolates γ-boryl amides in 22% yield .

What role does fluorine substitution play in the stability and reactivity of 2,4-bis(difluoromethoxy)aniline in radical or photochemical reactions?

Advanced Research Question

Fluorine’s electronegativity and C-F bond strength:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.